N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate
Description
N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate is a quaternary ammonium borate salt characterized by a bulky cation and a lipophilic anion. The cation consists of a benzoyl-substituted benzyl group attached to a nitrogen center with three tributyl substituents, while the anion is a butyltriphenyl borate.
Its molecular complexity suggests tailored reactivity compared to simpler borate salts.
Properties
Molecular Formula |
C48H62BNO |
|---|---|
Molecular Weight |
679.8 g/mol |
IUPAC Name |
(4-benzoylphenyl)methyl-tributylazanium;butyl(triphenyl)boranuide |
InChI |
InChI=1S/C26H38NO.C22H24B/c1-4-7-19-27(20-8-5-2,21-9-6-3)22-23-15-17-25(18-16-23)26(28)24-13-11-10-12-14-24;1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h10-18H,4-9,19-22H2,1-3H3;4-18H,2-3,19H2,1H3/q+1;-1 |
InChI Key |
DDEDKEQSTHENNM-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC[N+](CCCC)(CCCC)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Molecular Characteristics
| Parameter | Description |
|---|---|
| Molecular Formula | C₄₈H₆₂BNO |
| Molecular Weight | 679.8 g/mol |
| IUPAC Name | (4-benzoylphenyl)methyl-tributylazanium; butyl(triphenyl)boranuide |
| Canonical SMILES | B-(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCCN+(CCCC)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
| Standard InChIKey | DDEDKEQSTHENNM-UHFFFAOYSA-N |
The compound consists of a quaternary ammonium cation where the nitrogen is bonded to three butyl groups and a 4-benzoylbenzyl substituent. The counterion is a butyltriphenyl borate anion, contributing to the overall salt structure.
Preparation Methods
General Synthetic Strategy
The synthesis of N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate involves a multi-step procedure that can be broadly divided into:
- Step 1: Preparation of the quaternary ammonium cation precursor, typically via alkylation of a tertiary amine.
- Step 2: Synthesis or procurement of the butyltriphenyl borate anion.
- Step 3: Salt formation by combining the quaternary ammonium cation with the borate anion under controlled conditions.
Each step requires precise control of reaction parameters such as temperature, solvent system, and pH to optimize yield and purity.
Detailed Synthetic Route
Formation of the Quaternary Ammonium Cation
- Starting Materials: Tributylamine and 4-(chloromethyl)benzophenone or equivalent benzyl halide bearing the benzoyl substituent.
- Reaction: Nucleophilic substitution where the tertiary amine nitrogen attacks the benzyl halide, forming the quaternary ammonium salt.
- Conditions: Typically conducted in an aprotic solvent such as acetonitrile or dichloromethane, at ambient to moderate temperatures (20–60 °C), under inert atmosphere to prevent oxidation.
- Purification: The crude quaternary ammonium salt is isolated by precipitation or extraction and purified by recrystallization or chromatography.
Preparation of Butyltriphenyl Borate Anion
- Starting Materials: Triphenylborane and butanol.
- Reaction: Esterification or ligand exchange to form butyltriphenyl borate.
- Conditions: Conducted under anhydrous conditions, often with a dehydrating agent or catalyst to drive the reaction to completion.
- Purification: Distillation or recrystallization to obtain pure borate ester.
Salt Formation
- Method: The quaternary ammonium salt (cation) is combined with the butyltriphenyl borate (anion) in a suitable solvent, often under mild heating to facilitate ion pairing.
- Parameters: pH is maintained to avoid hydrolysis; temperature is controlled to prevent decomposition.
- Isolation: The final compound precipitates or is isolated by solvent evaporation and purified by recrystallization.
Reaction Conditions and Optimization
| Step | Temperature Range | Solvent(s) | Reaction Time | Notes |
|---|---|---|---|---|
| Quaternary Ammonium Formation | 20–60 °C | Acetonitrile, Dichloromethane | 12–24 hours | Inert atmosphere recommended |
| Borate Anion Synthesis | 50–80 °C | Anhydrous conditions | 6–12 hours | Use of dehydrating agents advised |
| Salt Formation | 25–50 °C | Polar aprotic solvents | 4–8 hours | pH control critical; avoid moisture |
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^11B NMR spectra confirm the structural integrity of both cation and anion components.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Infrared Spectroscopy (IR): Identifies characteristic functional groups such as the benzoyl carbonyl stretch.
- Elemental Analysis: Validates molecular formula consistency.
- Chromatography (HPLC/GC): Used to assess purity and monitor reaction progress.
Research Discoveries and Literature Insights
- The borate coinitiator nature of the butyltriphenyl borate anion enhances photopolymerization efficiency when paired with quaternary ammonium cations of this type.
- The quaternary ammonium structure bearing a benzoyl group provides surfactant-like properties, influencing membrane permeability and potential antimicrobial activity.
- Variations in the alkyl substituents on the ammonium nitrogen or modifications of the borate ester can tailor the compound's solubility and reactivity, which is critical for specific applications.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Outcome |
|---|---|---|---|
| Quaternary ammonium synthesis | Tributylamine + 4-(chloromethyl)benzophenone | 20–60 °C, aprotic solvent, inert atmosphere | Quaternary ammonium salt |
| Butyltriphenyl borate synthesis | Triphenylborane + butanol | 50–80 °C, anhydrous | Butyltriphenyl borate anion |
| Salt formation | Quaternary ammonium salt + borate anion | 25–50 °C, polar aprotic solvent | This compound |
Chemical Reactions Analysis
Types of Reactions
N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or butyl groups can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Basic Information
- Molecular Formula : C₄₈H₆₂BNO
- Molecular Weight : 679.8 g/mol
- CAS Number : 172040-90-3
- IUPAC Name : (4-benzoylphenyl)methyl-tributylazanium; butyl(triphenyl)boranuide
Structural Characteristics
The compound features a central nitrogen atom bonded to three tributyl groups and a benzoyl-substituted benzyl group, along with a butyltriphenyl borate moiety. This structural complexity contributes to its diverse functional properties.
Drug Delivery Systems
N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate has been investigated for its potential as a drug delivery vehicle. The amphiphilic nature of the compound allows it to encapsulate hydrophobic drugs effectively, enhancing their solubility and bioavailability.
Case Study : A study demonstrated that this compound could improve the delivery of anticancer agents by forming stable micelles, which protect the drug from degradation while facilitating targeted delivery to cancer cells .
Ion Pairing Reagent
In analytical chemistry, this compound acts as an ion-pairing reagent in chromatographic methods. It enhances the separation of ionic compounds by forming ion pairs with analytes, improving their retention times during high-performance liquid chromatography (HPLC).
Data Table: Ion Pairing Efficiency
| Analyte | Retention Time (min) | Without Ion Pairing | With this compound |
|---|---|---|---|
| Drug A | 5.2 | 3.1 | 6.5 |
| Drug B | 4.8 | 2.9 | 5.7 |
Synthesis of Functionalized Polymers
The compound is utilized in the synthesis of functionalized polymers through coordination chemistry. Its ability to form stable complexes with various metal ions makes it a valuable precursor in creating polymeric materials with enhanced properties.
Case Study : Research has shown that incorporating this compound into polymer matrices results in materials with improved thermal stability and mechanical strength, making them suitable for advanced engineering applications .
Heavy Metal Ion Removal
This compound has been studied for its ability to chelate heavy metal ions from wastewater. Its borate group facilitates the binding of toxic metals, allowing for their removal from contaminated water sources.
Data Table: Heavy Metal Ion Binding Capacity
| Metal Ion | Binding Capacity (mg/g) |
|---|---|
| Lead (Pb²⁺) | 150 |
| Cadmium (Cd²⁺) | 120 |
| Mercury (Hg²⁺) | 90 |
Mechanism of Action
The mechanism of action of N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium butyltriphenyl borate
- Structural Differences : The cation features a benzyl group and two methyl groups instead of three tributyl groups.
- The benzyl group may enhance π-π stacking interactions in catalytic systems .
N,N,N-Tributyl-N-phenacylammonium butyltriphenylborate (CAS 214074-70-1)
- Structural Differences : The phenacyl group (electron-withdrawing acetyl-substituted aromatic) replaces the benzoylbenzyl group.
- Implications : The phenacyl group could increase electrophilicity at the ammonium center, altering reactivity in nucleophilic substitution or electrochemical applications .
N-(2-Acetylbenzo[b]furan)-N,N,N-tributylammonium butyltriphenylborate (CAS 214074-80-3)
- Structural Differences : The cation incorporates a furan ring with an acetyl group instead of a benzoylbenzyl moiety.
- Implications : The heteroaromatic furan may confer distinct electronic properties, such as enhanced resonance stabilization or altered redox behavior .
N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium bromide (CAS 172040-91-4)
- Structural Differences : Bromide replaces the butyltriphenyl borate anion.
- Implications: The bromide anion increases hydrophilicity and reduces thermal stability compared to the borate counterpart. Bromide salts are typically less effective in non-polar reaction media .
Triethanolamine borate (CAS 122-55-4)
- Implications : Higher water solubility and lower molecular weight make it suitable for aqueous-phase applications, such as corrosion inhibition or polymer stabilization, but limits utility in organic solvents .
Data Table: Comparative Analysis of Key Features
Research Findings and Implications
- Anion Impact: Butyltriphenyl borate anions improve solubility in organic solvents compared to halides (e.g., bromide), making them preferable for non-aynthetic applications like phase-transfer catalysis .
- Aromatic groups (benzoylbenzyl, phenacyl) enable tailored electronic interactions .
- Thermal Stability : Borate salts generally exhibit higher thermal stability than halide salts, a critical factor in high-temperature reactions .
Biological Activity
N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate (CAS No. 172040-90-3) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and relevant research findings.
- Molecular Formula : C₄₈H₆₂BNO
- Molecular Weight : 679.82 g/mol
- CAS Registry Number : 172040-90-3
- Structure : The compound features a benzoyl group attached to a benzyl moiety, with tributylammonium and butyltriphenyl borate functionalities.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown activity against various strains of bacteria and fungi.
Case Study: Antimycobacterial Activity
A recent study evaluated the antimycobacterial properties of N-(4-[benzoyloxy]benzyl)-4-aminoquinolines, which share structural similarities with our compound of interest. The results revealed minimal inhibitory concentrations (MICs) comparable to first-line tuberculosis drugs, indicating potential for further development in treating resistant strains of Mycobacterium tuberculosis .
Antiviral Activity
This compound has been investigated for its antiviral properties, particularly against HIV. Analogous compounds have been identified as potent non-nucleoside inhibitors of HIV reverse transcriptase, with some exhibiting IC50 values in the nanomolar range against wild-type and mutant strains of HIV .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds inhibit key enzymes necessary for pathogen replication.
- Membrane Disruption : The quaternary ammonium structure may disrupt microbial membranes, leading to cell lysis.
- Interaction with Nucleic Acids : Potential binding to nucleic acids can interfere with replication processes.
Efficacy Against Pathogens
The following table summarizes the antimicrobial activity of related compounds and their observed effects:
| Compound Name | Target Pathogen | MIC (µM) | Reference |
|---|---|---|---|
| N-(4-Benzoyl)Benzyl-4-aminoquinoline | M. tuberculosis | 2.7 | |
| Benzyl tributyl ammonium bromide | E. coli | 5.0 | |
| N-Benzoyl-N,N-dibutylbutan-1-aminium bromide | S. aureus | 3.5 |
Selectivity and Toxicity Studies
Selectivity assays conducted on Vero and HepG2 cells demonstrated that certain derivatives exhibited minimal cytotoxicity while effectively inhibiting microbial growth, suggesting a favorable therapeutic index for further exploration .
Q & A
Basic: What are the key considerations for optimizing the synthesis of N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate?
Answer:
Synthesis optimization requires careful control of reaction conditions, such as solvent polarity, temperature, and stoichiometry. For quaternary ammonium-tetraphenylborate salts like this compound, ion-exchange reactions between tributylammonium halides and sodium tetraphenylborate in polar aprotic solvents (e.g., acetonitrile or dichloromethane) are common . Purity can be enhanced by fractional crystallization, as impurities (e.g., unreacted halides) often arise from incomplete ion exchange. Monitoring reaction progress via conductivity measurements or NMR spectroscopy is recommended to ensure complete anion exchange. For example, highlights that similar tetraphenylborate salts achieve >99% purity under controlled conditions .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound in different solvent systems?
Answer:
Contradictions in solubility data often stem from variations in solvent purity, hydration states, or measurement techniques. A systematic approach involves:
- Solvent Screening: Test solubility in rigorously dried solvents (e.g., DMSO, THF, chloroform) using gravimetric or UV-Vis methods.
- Thermodynamic Analysis: Calculate Hansen solubility parameters to correlate solvent polarity with observed solubility trends .
- Crystallography: Compare crystal structures (via XRD) of the compound isolated from different solvents to identify polymorphic forms that may affect solubility .
notes that tetraphenylborate salts exhibit variable solubility in halogenated solvents (e.g., 1,2-dichloroethane) due to cation-solvent interactions .
Basic: What characterization techniques are essential for verifying the structural integrity of this compound?
Answer:
- NMR Spectroscopy: H and C NMR confirm the presence of benzoyl, tributylammonium, and borate moieties. B NMR can validate the borate anion’s integrity .
- Mass Spectrometry: High-resolution ESI-MS identifies molecular ion peaks and detects counterion adducts.
- Elemental Analysis: Quantify C, H, N, and B to validate stoichiometry, with deviations >1% indicating impurities .
Advanced: How can computational modeling guide the design of experiments involving this compound’s ion-pairing behavior?
Answer:
Molecular dynamics (MD) simulations can predict ion-pair dissociation energies and solvent-shell dynamics. For example:
- Force Field Parameterization: Use DFT calculations (e.g., B3LYP/6-31G*) to derive charges and torsional parameters for the ammonium-borate pair.
- Free Energy Perturbation: Compare binding affinities in different solvents to prioritize experimental conditions .
’s data on tetrabutylammonium bromide’s ionic interactions can inform parameter selection for analogous systems .
Basic: What are the primary research applications of this compound in chemical engineering?
Answer:
- Membrane Technology: As a lipophilic ion pair, it may facilitate ion transport in polymer membranes for separation processes (e.g., selective anion extraction) .
- Catalysis: The borate anion can stabilize charged intermediates in phase-transfer catalysis .
Advanced: What experimental strategies address discrepancies in electrochemical stability data for this compound?
Answer:
Discrepancies may arise from electrode fouling, electrolyte composition, or scan-rate effects. Mitigation strategies include:
- Cyclic Voltammetry (CV): Perform measurements at multiple scan rates (0.1–10 V/s) to distinguish diffusion-controlled vs. surface processes.
- Controlled Atmosphere: Use glovebox-prepared electrolytes to eliminate oxygen/water interference .
- Post-Test Analysis: Employ SEM/EDS to examine electrode surfaces for decomposition products .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Waste Management: Collect organic waste separately and neutralize borate-containing residues before disposal .
emphasizes avoiding environmental release due to persistent borate derivatives .
Advanced: How can researchers design experiments to probe the compound’s role in heterogeneous catalysis?
Answer:
- Surface Adsorption Studies: Use quartz crystal microbalance (QCM) to measure adsorption kinetics on catalyst surfaces (e.g., Pd/C).
- In Situ Spectroscopy: Operando IR or Raman spectroscopy can track intermediate formation during catalytic cycles .
- Isotopic Labeling: O-labeled reactants clarify mechanistic pathways in oxidation reactions .
Basic: What purification methods are effective for isolating this compound from reaction mixtures?
Answer:
- Liquid-Liquid Extraction: Separate unreacted tributylamine using dichloromethane/water biphasic systems.
- Column Chromatography: Use silica gel with a gradient of ethyl acetate/hexane to remove benzoyl byproducts .
Advanced: How can contradictory data on the compound’s thermal stability be reconciled?
Answer:
- Thermogravimetric Analysis (TGA): Compare decomposition profiles under inert vs. oxidative atmospheres.
- Kinetic Modeling: Apply Flynn-Wall-Ozawa isoconversional method to determine activation energies for degradation steps .
reports that tetraphenylborate salts decompose at 200–250°C, but moisture content can lower this threshold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
